4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol
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Overview
Description
4-Chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a dimethoxyphenyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 3,4-dimethoxyaniline under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced phenols or amines.
Substitution: Generation of substituted phenols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of phenolic compounds with biological macromolecules. Medicine: Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
2-Chloro-3,4-dimethoxybenzil
5-Chloro-2,4-dimethoxyphenyl isocyanate
Uniqueness: 4-Chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-chloro-2-[(3,4-dimethoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14-6-4-12(8-15(14)20-2)17-9-10-7-11(16)3-5-13(10)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPKNZRBKAHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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